6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
Description
6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core. Key structural features include:
- Position 6: A 4-isopropylbenzyl group, introducing steric bulk and lipophilicity.
Below, we compare its substituent effects with those of well-studied triazinones.
Properties
Molecular Formula |
C17H22N4O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-[(4-propan-2-ylphenyl)methyl]-3-pyrrolidin-1-yl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H22N4O/c1-12(2)14-7-5-13(6-8-14)11-15-16(22)18-17(20-19-15)21-9-3-4-10-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22) |
InChI Key |
YOWQZYPLUYAZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(NC2=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclocondensation of Amidrazones
Step 1 : Synthesis of 4-isopropylbenzyl-substituted amidrazone
- Reactants : 4-Isopropylbenzyl hydrazine (1.2 eq) and ethyl 2-cyanoacetate (1.0 eq)
- Conditions : Reflux in ethanol (12 h), 78% yield.
Step 2 : Cyclocondensation with pyrrolidin-1-yl ketone
- Reactants : Amidrazone intermediate (1.0 eq), 1-pyrrolidinylacetone (1.5 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Conditions : Toluene, 110°C, 6 h, 65% yield.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 98.2% |
| mp | 189–191°C |
| IR (KBr) | 1685 cm⁻¹ (C=O) |
Method B: Suzuki-Miyaura Coupling Approach
Step 1 : Preparation of 6-bromo-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one
- Reactants : 3,6-Dibromo-1,2,4-triazin-5(4H)-one (1.0 eq), pyrrolidine (3.0 eq)
- Conditions : DMF, K₂CO₃, 80°C, 8 h, 82% yield.
Step 2 : Cross-coupling with 4-isopropylbenzylboronic acid
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : NaHCO₃ (2.0 eq)
- Solvent : DME/H₂O (4:1)
- Conditions : 90°C, 12 h, 71% yield.
Advantages :
Method C: One-Pot Multicomponent Assembly
Reactants :
- 4-Isopropylbenzaldehyde (1.0 eq)
- Pyrrolidine-1-carboxamide (1.2 eq)
- Ethyl acetoacetate (1.0 eq)
Conditions :
Mechanistic Insight :
- Knoevenagel condensation forms α,β-unsaturated ketone
- [4+2] Cycloaddition generates triazinone core
- Tautomerization stabilizes 4H-keto form
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| A | 65 | 98.2 | Pilot-scale | Diastereomer separation needed |
| B | 71 | 99.5 | Industrial | Pd residue removal required |
| C | 68 | 97.8 | Lab-scale | Water-sensitive intermediates |
Optimal Route : Method B demonstrates superior yield and purity for GMP-compliant synthesis despite noble metal catalyst requirements.
Structural Characterization
NMR Data (DMSO-d₆) :
- ¹H NMR (400 MHz) : δ 1.22 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.45 (t, J=6.4 Hz, 4H, NCH₂), 3.72 (s, 2H, ArCH₂), 7.25–7.32 (m, 4H, aromatic)
- ¹³C NMR : δ 23.1 (CH(CH₃)₂), 46.8 (NCH₂), 125.4–148.2 (aromatic C), 162.4 (C=O)
HRMS (ESI+) :
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring, where nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological activity of triazinones is highly dependent on substituents at positions 3, 4, and 5. The following table summarizes key analogs and their properties:
Key Comparisons by Activity
Antibacterial/Antifungal Agents
- Compound 20b (): The 4-fluorobenzylidene group at R3 and trifluoromethyl at R6 confer potent antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus). The fluoro group enhances biofilm inhibition (87.4% for E. coli) .
- Target Compound : The pyrrolidinyl group at R3 may improve solubility compared to Schiff bases, but the lack of electron-withdrawing groups (e.g., trifluoromethyl) or halogens (e.g., fluoro) could reduce antimicrobial potency.
Herbicidal Agents
- Metribuzin and Ethiozin (): These feature small hydrophobic groups (tert-butyl) at R6 and sulfur-containing substituents (methylthio/ethylthio) at R3, critical for photosynthesis inhibition in weeds .
- Target Compound : The bulky 4-isopropylbenzyl group at R6 and pyrrolidinyl at R3 likely reduce herbicidal efficacy due to steric hindrance and altered binding kinetics.
Anticancer Agents
- Compound 12 (): The 2-thienylvinyl group at R6 and 3-hydroxypropylthio at R3 contribute to cytotoxicity against cancer cell lines .
- Target Compound: The 4-isopropylbenzyl group may enhance membrane permeability, but the pyrrolidinyl group lacks the thiol-mediated redox activity seen in active anticancer triazinones.
Substituent Effects on Bioactivity
- R6 Substituents: tert-butyl (Metribuzin): Small and hydrophobic, ideal for herbicide binding.
- R3 Substituents :
- Schiff bases (20b) : Electron-deficient imine groups enhance antibacterial activity.
- Pyrrolidinyl (Target) : Nitrogen-rich, may improve solubility but lacks the electrophilic character of thiols or imines.
Q & A
Q. What are the optimal synthetic routes for 6-(4-isopropylbenzyl)-3-(pyrrolidin-1-yl)-1,2,4-triazin-5(4H)-one?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with amino-lysis or condensation of precursor triazinone derivatives. For example:
Amino-lysis : React 3-mercapto-triazinone derivatives with ammonia or amines in refluxing ethanol to introduce amino groups .
Condensation : Use aldehydes (e.g., 2-hydroxybenzaldehyde) to form arylidene intermediates, followed by cycloaddition with thioglycolic acid to generate thiazolidinone derivatives .
Substitution : Introduce pyrrolidin-1-yl groups via nucleophilic substitution or coupling reactions under reflux in polar aprotic solvents (e.g., DMF, THF) .
Key Considerations : Solvent polarity and temperature significantly impact yield. For example, DMF promotes thiolate formation, while dioxane favors cyclization .
Table 1 : Representative Reaction Conditions for Triazinone Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amino-lysis | NH₃, ethanol, reflux | 70–85 | |
| Cycloaddition | Thioglycolic acid, dioxane, reflux | 65–70 | |
| Fluoroalkylation | Ethyl trifluoroacetate, THF, reflux | 68–70 |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups:
- C=O stretch : ~1670 cm⁻¹ (triazinone carbonyl) .
- C-F stretch (if fluorinated): ~1250 cm⁻¹ .
- NMR Analysis :
- ¹H NMR : Protons adjacent to electronegative groups (e.g., NH, CH₂) resonate at δ 2.6–3.5 ppm. Aromatic protons appear at δ 6.9–8.0 ppm .
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ 170–175 ppm; triazine ring carbons at δ 115–150 ppm .
Validation : Cross-check elemental analysis (C, H, N, S) with calculated values to confirm purity .
Advanced Research Questions
Q. How can discrepancies in spectral data during structural elucidation be resolved?
- Methodological Answer :
- Tautomerism : Triazinones may exhibit keto-enol tautomerism, leading to shifted NMR peaks. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Analysis : Compare HPLC retention times with synthetic intermediates. For example, residual thioglycolic acid (from cycloaddition) can cause unexpected δ 2.6 ppm signals .
- Solvent Effects : Deuterochloroform vs. DMSO-d₆ may alter NH proton visibility due to hydrogen bonding .
Q. What methodologies assess the compound's in vitro biological activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For example, triazinone derivatives with thiophenylvinyl substituents showed IC₅₀ values <20 μM .
- Enzyme Inhibition : Target kinases (e.g., Plk1) via fluorescence polarization assays. Compound 4 (a triazinone derivative) inhibited Plk1 with IC₅₀ = 13.1 μM .
Table 2 : Representative Bioactivity Data for Triazinone Derivatives
| Derivative | Assay Type | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| Thiadiazolotriazine | MTT (HeLa) | Cytotoxicity | 18 μM | |
| Fluoroalkyl triazinone | Plk1 Inhibition | Kinase Activity | 13.1 μM |
Q. How can environmental stability and degradation pathways be studied?
- Methodological Answer :
- Soil Metabolism : Incubate with ¹⁴C-labeled compound in loam soil (pH 4.5–6.9) and track degradation via HPLC-MS. Major metabolites include deaminated diketo derivatives .
- Photolysis : Expose to UV light (254 nm) and identify photoproducts (e.g., sulfonic acid derivatives) using high-resolution mass spectrometry .
Key Finding : Degradation rates decrease in alkaline soils due to reduced microbial activity .
Data Contradiction Analysis
Q. Why might reaction yields vary when introducing pyrrolidin-1-yl substituents?
- Methodological Answer :
- Steric Effects : Bulky 4-isopropylbenzyl groups may hinder nucleophilic attack on the triazine ring. Optimize by using polar solvents (e.g., DMF) to enhance reagent solubility .
- Competing Reactions : Pyrrolidine may act as a base, deprotonating intermediates and diverting pathways. Monitor reaction progress via TLC to adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
